

# 2-(tert-Butyl)-4-methoxyphenol-d3 chemical structure and properties

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## Compound of Interest

Compound Name: 2-(tert-Butyl)-4-methoxyphenol-d3

Cat. No.: B12407811

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An In-depth Technical Guide to **2-(tert-Butyl)-4-methoxyphenol-d3**: Chemical Structure, Properties, and Biological Activities

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **2-(tert-Butyl)-4-methoxyphenol-d3**. Due to the limited availability of experimental data for the deuterated compound, this guide leverages extensive information available for its non-deuterated analog, 2-(tert-Butyl)-4-methoxyphenol (a primary component of Butylated Hydroxyanisole, BHA), and discusses the anticipated effects of deuterium substitution. This document is intended for researchers, scientists, and professionals in drug development.

## Chemical Structure and Identification

**2-(tert-Butyl)-4-methoxyphenol-d3** is an isotopically labeled form of 2-(tert-Butyl)-4-methoxyphenol, where the three hydrogen atoms on the methoxy group are replaced by deuterium atoms. This labeling is useful for metabolic studies and for potentially altering the pharmacokinetic properties of the molecule.

Chemical Structure:

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Table 1: Compound Identification

Identifier	Value
Chemical Name	2-(tert-Butyl)-4-(methoxy-d3)phenol
Synonyms	2-BHA-d3, 2-tert-Butyl-4-hydroxyanisole-d3
CAS Number	85013-37-2[1]
Molecular Formula	C <sub>11</sub> H <sub>13</sub> D <sub>3</sub> O <sub>2</sub>
Molecular Weight	183.28 g/mol
Canonical SMILES	<chem>C(C)(C)(C)C1=C(O)C=C(OC([2H])([2H])[2H])C=C1</chem>
InChI Key	MRBKEAMVRSLQPH-QYYBCOLXSA-N

## Physicochemical Properties

Experimental physicochemical data for **2-(tert-Butyl)-4-methoxyphenol-d3** are not readily available in the literature. The following table summarizes the known properties of the non-deuterated analog, 2-(tert-Butyl)-4-methoxyphenol. It is anticipated that the deuterated compound will have very similar properties, with a slight increase in molecular weight.

Table 2: Physicochemical Properties of 2-(tert-Butyl)-4-methoxyphenol

Property	Value	Reference
Melting Point	48-63 °C	[2]
Boiling Point	263 °C at 1013 hPa	[2]
Flash Point	142.1 °C	[2]
Vapor Pressure	1.33 hPa at 105 °C	[2]
Solubility	Soluble in ethanol, methanol, chloroform, fats, and oils. Insoluble in water.	[3]
Appearance	White to cream or pale yellow crystals or powder.	[3]

## Spectroscopic Data (Non-deuterated Analog)

The following tables present typical spectroscopic data for the non-deuterated 2-(tert-Butyl)-4-methoxyphenol. For the d3 analog, the  $^1\text{H}$  NMR spectrum would lack the signal for the methoxy protons, and the  $^{13}\text{C}$  NMR would show a different splitting pattern for the methoxy carbon. The mass spectrum would show a molecular ion peak shifted by +3 m/z units.

Table 3:  $^1\text{H}$  NMR Spectral Data of 2-(tert-Butyl)-4-methoxyphenol

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.39	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>
3.75	s	3H	-OCH <sub>3</sub>
6.60	d	2H	Ar-H
6.85-6.86	m	1H	Ar-H

(Solvent: CDCl<sub>3</sub>)

Table 4:  $^{13}\text{C}$  NMR Spectral Data of 2-(tert-Butyl)-4-methoxyphenol

Chemical Shift (ppm)	Assignment
34.6	-C(CH <sub>3</sub> ) <sub>3</sub>
29.5	-C(CH <sub>3</sub> ) <sub>3</sub>
55.7	-OCH <sub>3</sub>
110.1	Ar-C
113.8	Ar-C
114.9	Ar-C
141.2	Ar-C
147.2	Ar-C
153.3	Ar-C

(Solvent: CDCl<sub>3</sub>)

Table 5: Mass Spectrometry Data of 2-(tert-Butyl)-4-methoxyphenol

m/z	Interpretation
180	[M] <sup>+</sup>
165	[M - CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

### Proposed Synthesis of 2-(tert-Butyl)-4-methoxyphenol-d<sub>3</sub>

A detailed experimental protocol for the synthesis of **2-(tert-Butyl)-4-methoxyphenol-d<sub>3</sub>** is not explicitly available. However, it can be synthesized by adapting known procedures for the non-deuterated analog, using a deuterated methylating agent. One plausible method is the methylation of 2-tert-butylhydroquinone using deuterated methyl iodide (CD<sub>3</sub>I).

Reaction Scheme:

## Materials:

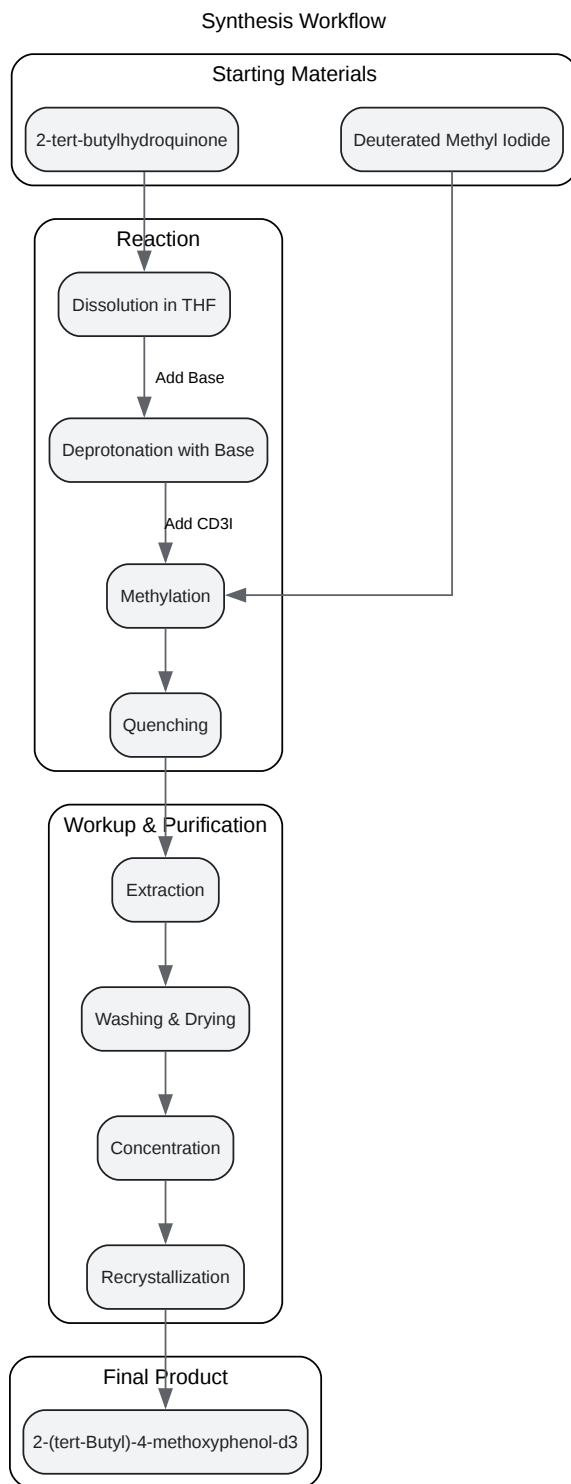
- 2-tert-butylhydroquinone
- Deuterated methyl iodide ( $\text{CD}_3\text{I}$ )
- Sodium hydride ( $\text{NaH}$ ) or another suitable base
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride
- Ethyl acetate
- Brine
- Petroleum ether for recrystallization

## Procedure:

- Dissolve 2-tert-butylhydroquinone in anhydrous THF under an inert atmosphere (e.g., nitrogen).
- Cool the solution in an ice-salt bath.
- Slowly add a suspension of sodium hydride in THF to the solution and stir for 30 minutes.
- Add deuterated methyl iodide dropwise to the reaction mixture.
- Allow the reaction to proceed overnight, gradually warming to room temperature.
- Quench the reaction by carefully adding saturated aqueous ammonium chloride.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by recrystallization from petroleum ether to obtain **2-(tert-Butyl)-4-methoxyphenol-d3**.

Workflow Diagram:



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Proposed synthesis workflow for **2-(tert-Butyl)-4-methoxyphenol-d<sub>3</sub>**.

## Antioxidant Activity Assay (DPPH Method)

This protocol describes a common method for evaluating the antioxidant activity of phenolic compounds like BHA.

Materials:

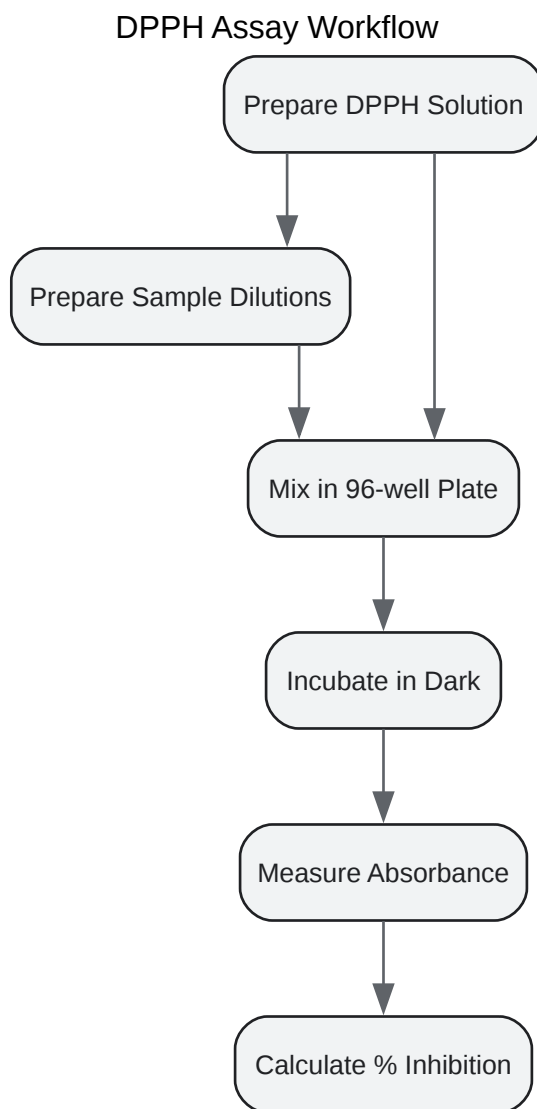
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- Test compound (**2-(tert-Butyl)-4-methoxyphenol-d3**)
- Positive control (e.g., non-deuterated BHA, Ascorbic Acid)
- 96-well microplate
- Spectrophotometer

Procedure:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare a series of dilutions of the test compound and the positive control in methanol.
- In a 96-well plate, add a specific volume of each dilution of the test compound or control to the wells.
- Add the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
- Calculate the percentage of radical scavenging activity using the formula: % Inhibition =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] * 100$

Experimental Workflow:





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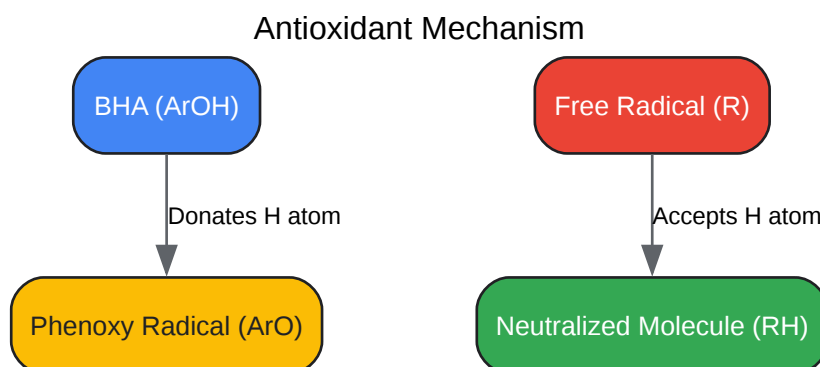
Workflow for the DPPH radical scavenging assay.

## Biological Activity and Signaling Pathways

2-(tert-Butyl)-4-methoxyphenol is a well-known antioxidant, but recent studies have revealed its involvement in other cellular signaling pathways.

## Antioxidant Mechanism

The primary antioxidant activity of BHA is attributed to its ability to act as a free radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxy radical is stabilized by resonance, making it less reactive.

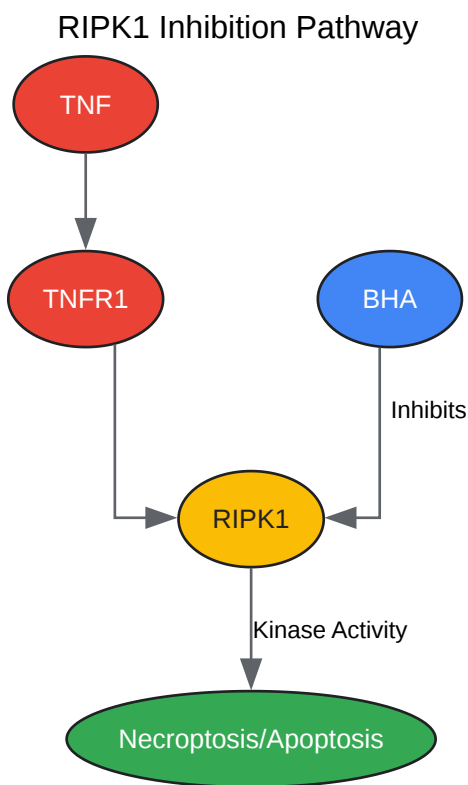


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Free radical scavenging mechanism of BHA.

## Inhibition of RIPK1 Kinase

Recent research has shown that BHA can act as a direct inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death.[4][5][6] This inhibition is independent of its antioxidant activity and can protect cells from TNF-induced necroptosis and RIPK1 kinase-dependent apoptosis.[4][6]

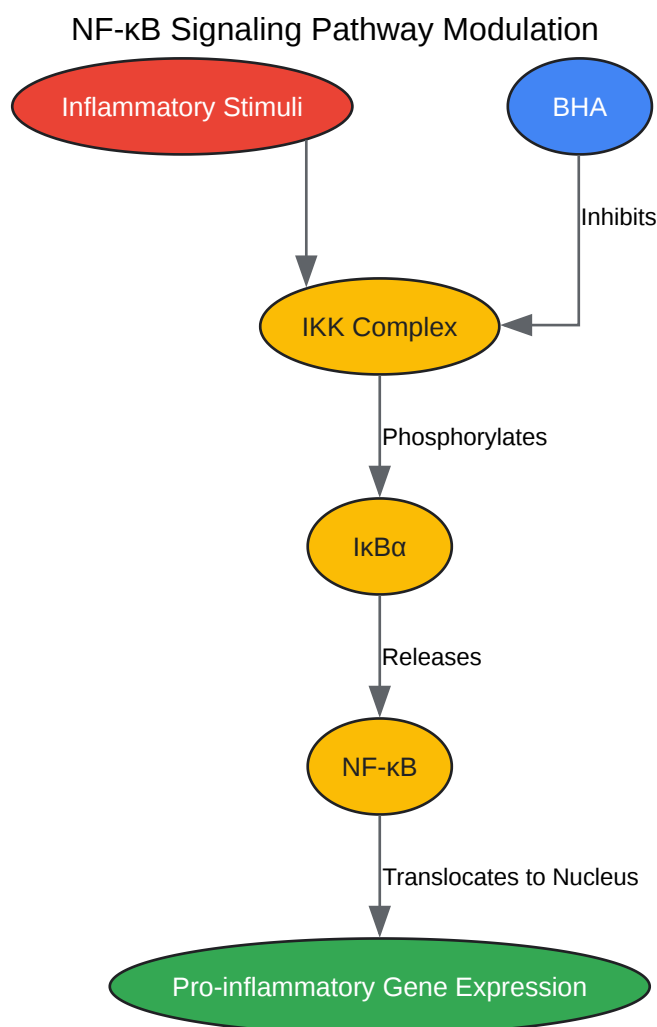


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BHA as a direct inhibitor of RIPK1 kinase activity.

## Modulation of the NF- $\kappa$ B Signaling Pathway

BHA has been shown to influence the NF- $\kappa$ B signaling pathway, which is a central regulator of inflammation.[7] By modulating this pathway, BHA can suppress the expression of pro-inflammatory cytokines.



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Modulation of the NF- $\kappa$ B pathway by BHA.

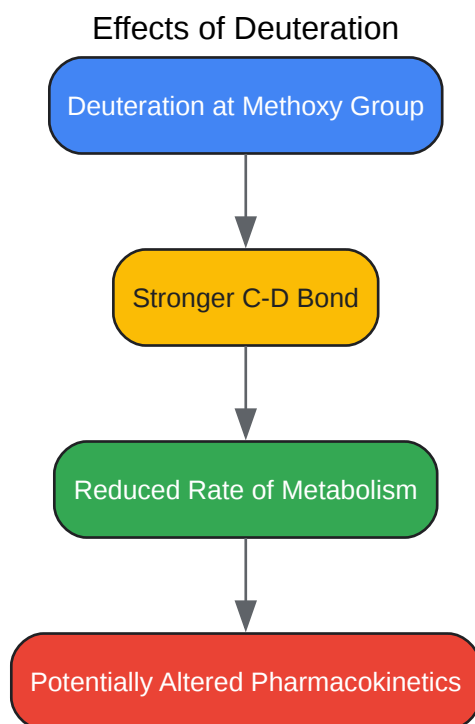
## Potential Effects of Deuterium Labeling

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. For phenolic antioxidants, the rate-limiting step in radical scavenging is often the cleavage of the O-H bond. Replacing this hydrogen with deuterium could potentially slow down this reaction. However, in **2-(tert-Butyl)-4-methoxyphenol-d3**, the deuterium atoms are on the methoxy group, not the phenolic hydroxyl

group. Therefore, a significant primary KIE on the direct hydrogen atom transfer from the hydroxyl group is not expected.

However, deuteration at the methoxy position could influence the compound's metabolic stability. Cytochrome P450 enzymes, which are involved in drug metabolism, often catalyze the oxidation of C-H bonds. The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage. This could lead to a longer biological half-life of the deuterated compound compared to its non-deuterated counterpart.

Logical Relationship Diagram:



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Potential consequences of deuteration on the methoxy group.

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